molecular formula C19H19ClO3 B2479702 4-(4-Chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid CAS No. 344281-36-3

4-(4-Chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid

Cat. No. B2479702
CAS RN: 344281-36-3
M. Wt: 330.81
InChI Key: RFBJKGPGFZFFEW-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid (4-CPIPB) is a compound that has been studied extensively for its potential applications in scientific research. It is an organic acid that belongs to the class of compounds known as carboxylic acids. 4-CPIPB has been studied for its ability to act as a substrate for various enzymes, as well as its ability to interact with other molecules and proteins. In addition, 4-CPIPB has been investigated for its potential use in biochemical and physiological research.

Scientific Research Applications

Molecular Docking and Spectroscopic Studies

4-oxobutanoic acid derivatives, including 4-(4-Chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid, have been extensively studied through molecular docking and vibrational spectroscopy. These studies provide insights into the compound's structural and electronic properties. Molecular docking indicates that these compounds may have significant biological activities, especially as inhibitors of specific growth factors, hinting at potential therapeutic applications (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Applications in Nonlinear Optics

Research has highlighted the potential of 4-oxobutanoic acid derivatives in nonlinear optical materials due to their significant dipole moments and hyperpolarizability. This suggests their use in advanced optical technologies and materials science (Raju et al., 2015).

Crystallography and Photoreactivity

Studies on the crystal structures of compounds similar to this compound provide valuable data on their molecular conformation and reactivity, particularly in photochemical processes. This research is crucial for understanding their behavior in various chemical reactions and potential use in photochemistry (Bąkowicz & Turowska-Tyrk, 2010).

Supramolecular and Vibrational Spectroscopy

Supramolecular studies, combined with vibrational spectroscopy, have been conducted on derivatives of 4-oxobutanoic acid, providing insight into the intermolecular interactions and hydrogen bonding patterns. This research is essential for designing new materials and understanding molecular interactions in various environments (Fernandes et al., 2017).

Synthesis and Chemical Reactions

Various synthetic pathways and chemical reactions involving 4-oxobutanoic acid derivatives have been explored. These studies contribute to the field of organic synthesis, offering new methods and insights into the reactivity of these compounds in different chemical environments (Kiyani & Ghorbani, 2015).

Environmental Applications

Research on 4-chlorophenol derivatives, closely related to 4-oxobutanoic acid compounds, reveals their potential in environmental applications, particularly in the degradation of pollutants. This suggests possible roles in waste treatment and environmental remediation (Bokare & Choi, 2011).

properties

IUPAC Name

4-(4-chlorophenyl)-4-oxo-2-(4-propan-2-ylphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClO3/c1-12(2)13-3-5-14(6-4-13)17(19(22)23)11-18(21)15-7-9-16(20)10-8-15/h3-10,12,17H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBJKGPGFZFFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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